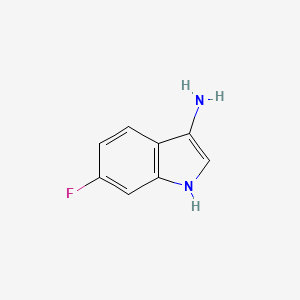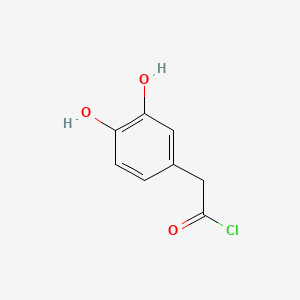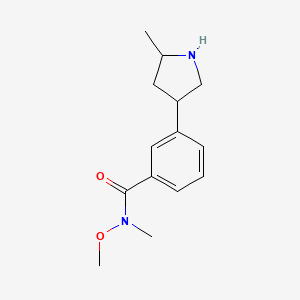
Methyl (2r,3s)-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R,3S)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate is a complex organic compound that features a combination of functional groups, including an amino group, a hydroxyl group, and a tert-butoxycarbonyl-protected amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3S)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and tert-butyl carbamate.
Reduction: The nitro group of 4-nitrobenzaldehyde is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Protection: The amino group is then protected using tert-butyl carbamate to form a tert-butoxycarbonyl-protected amino group.
Aldol Reaction: The protected amino compound undergoes an aldol reaction with a suitable aldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group can be reduced to an amino group using hydrogen gas and a palladium catalyst.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form new compounds.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄
Reducing Agents: Hydrogen gas with palladium catalyst, NaBH₄
Solvents: Methanol, dichloromethane
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amino compound
Substitution: Formation of substituted derivatives
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its functional groups.
Biology
Biochemical Research: Used in the study of enzyme interactions and protein modifications.
Medicine
Drug Development: Potential precursor in the synthesis of pharmaceutical compounds.
Industry
Material Science: Used in the development of new materials with specific properties.
作用機序
The compound exerts its effects through interactions with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the active amino group that can interact with enzymes and receptors.
類似化合物との比較
Similar Compounds
- Methyl (2R,3S)-3-(4-nitrophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate
- Methyl (2R,3S)-3-(4-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate
Uniqueness
Methyl (2R,3S)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate is unique due to the presence of both an amino group and a tert-butoxycarbonyl-protected amino group, which allows for selective reactions and modifications.
特性
分子式 |
C15H22N2O5 |
|---|---|
分子量 |
310.35 g/mol |
IUPAC名 |
methyl (2R,3S)-3-(4-aminophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-11(13(19)21-4)12(18)9-5-7-10(16)8-6-9/h5-8,11-12,18H,16H2,1-4H3,(H,17,20)/t11-,12+/m1/s1 |
InChIキー |
YJEFDPJDRLZFDZ-NEPJUHHUSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC=C(C=C1)N)O)C(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=C(C=C1)N)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[2-(Dimethylamino)ethyl]-2H-indazol-6-amine](/img/structure/B13158235.png)

![2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride](/img/structure/B13158240.png)



